molecular formula C19H28NO7+ B038624 Anonamine CAS No. 111566-66-6

Anonamine

Cat. No. B038624
M. Wt: 382.4 g/mol
InChI Key: SFTHPGHXDNRVHD-FLRXXRQUSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to anonamine, such as arylamine molecules like triphenylamine, involves complex organic reactions. Various synthesis methods have been developed, including those that utilize specific catalysts and conditions to achieve the desired molecular structure. These processes are critical for the production of anonamine and its analogs, highlighting the intricate balance between reaction conditions and the purity of the final product (Manifar & Rohani, 2008).

Molecular Structure Analysis

Anonamine belongs to a class of compounds with an isoquinoline backbone, a major structural motif found in the Annona genus. This structure is significant for its biological activities, including anti-infective and anti-cancer properties. The diversity of alkaloids in the Annona species, with over 83 alkaloids isolated, underscores the structural complexity and pharmacological potential of anonamine and related compounds (Nugraha et al., 2019).

Scientific Research Applications

  • Antiplasmodial Activity : Anonamine, particularly in the form of anonaine, has demonstrated antiplasmodial properties. It is responsible for the antiplasmodial activity of Liriodendron tulipifera bark and leaves, suggesting its potential in treating malaria or related conditions (Graziose et al., 2011).

  • Cancer Chemoprevention and Therapy : Studies have shown that (-)-Anonaine can induce apoptosis in human cervical cancer cells through Bax- and caspase-dependent pathways (Chung-Yi Chen et al., 2008). Additionally, anonaine exhibited dose-dependent antiproliferatory, antimigratory, and DNA-damaging effects on human lung cancer H1299 cells (Bing-Hung Chen et al., 2011).

  • Neuroprotective Effects : Anonaine has been found to act on GABA receptors in epileptic rats, indicating its neuroprotective effects (Porwal & Kumar, 2015).

  • Dopamine Biosynthesis Inhibition : It inhibits dopamine biosynthesis by mainly reducing tyrosine hydroxylase activity, which could have implications in neurological disorders (Lee et al., 2008).

  • Antidepressant Activity : Anonamine has shown antidepressant-like effects in mice, supporting its use in traditional medicine for mood disorders (Martínez-Vázquez et al., 2012).

  • Antitumor Activity : There is evidence of antitumor activity, as seen in a study where anonamine was tested on the A204-rhabdomyosarcoma cell line (Zalkow et al., 1988).

  • Broad Biological Activities : Anonamine has a range of activities, including antiplasmodial, antibacterial, antifungal, antioxidation, anticancer, antidepression, and vasorelaxant (Li et al., 2013).

  • Dopamine-Uptake Inhibition : It has been found to inhibit dopamine uptake selectively, which could be significant for neurological and psychiatric conditions (Bermejo et al., 1995).

Safety And Hazards

According to the Material Safety Data Sheet for Anonamine , it is recommended to avoid dust formation and breathing vapors, mist, or gas when handling the compound. In case of contact with eyes or skin, it is advised to flush with plenty of water .

properties

IUPAC Name

(1R,4E,6R,7R,17S)-7,17-dihydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO7/c1-12-10-13(6-9-21)16(22)27-15-5-8-20(3)7-4-14(19(15,20)25)11-26-17(23)18(12,2)24/h4,6,12,15,21,24-25H,5,7-11H2,1-3H3/q+1/b13-6+/t12-,15-,18-,19+,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTHPGHXDNRVHD-FLRXXRQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCO)C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C\CO)/C(=O)O[C@@H]2CC[N+]3([C@@]2(C(=CC3)COC(=O)[C@]1(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28NO7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anonamine

CAS RN

111566-66-6
Record name Anonamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111566666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JA Glinski, CF Asibal, D Van Derveer… - … Section C: Crystal …, 1988 - scripts.iucr.org
… Anonamine (I), neosenkirkine (II) and hydroxysenkirkine (III) were isolated from the ethanol extract of Senecio anonymus Wood using droplet counter-current chromatography (Zalkow, …
Number of citations: 3 scripts.iucr.org
LH Zalkow, CF Asibal, JA Glinski… - Journal of natural …, 1988 - ACS Publications
… , afforded senecionine [1], integer-rimine [2], retrorsine [3], senkirkine [5], neosenkirkine [6], otosenine [10], hydroxysenkirkine [7], and a new alkaloid given the trivial name anonamine [9]…
Number of citations: 43 pubs.acs.org
CF Asibal, LH Zalkow, LT Gelbaum - Journal of natural products, 1991 - ACS Publications
… , comparison of these spectral data with those of anonamine [2], and synthesis of 1 from 2. … the previously isolated anonamine [2] through the esterification of the hydroxyl group at C-21. …
Number of citations: 8 pubs.acs.org
TV Quynh, TTM Anh, PD Vi, DCMV Tho - ctump.edu.vn
… This is the first time in Vietnam anonamine has been identified in Annona muricata L in Viet … This is the first time anonamine is identified in soursop leaves of Annona muricata L. in …
Number of citations: 0 www.ctump.edu.vn
G Holzer, LH Zalkow, CF Asibal - Journal of Chromatography A, 1987 - Elsevier
… Anonamine is the trival name given to a new alkaloid, isolated in our laboratory. Retrosine type (left): senecionine: RI = CH,, RZ = H, R3 = CHS; integerrimine: R1 = CHB, RZ = CH3, R3 …
Number of citations: 26 www.sciencedirect.com
CF Asibal - 1988 - elibrary.ru
Ten 12-membered macrocyclic pyrrolizidine alkaloids (PAs) based either on retronecine or otonecine were obtained from Senecio anonymus Wood. They are senecionine (8), …
Number of citations: 0 elibrary.ru
DJ Robins - Natural Product Reports, 1990 - pubs.rsc.org
… New alkaloids were anonamine (72) and hydroxyneosenkirkine (73). The structure of anonamine was confirmed by X-ray crystallography, and further X-ray crystallographic data were …
Number of citations: 30 pubs.rsc.org
Y Yueniwati, MFR Syaban, IFD Faratisha… - … Macedonian Journal of …, 2021 - oamjms.eu
Indonesia's diversity of natural resources presents an intriguing opportunity for the exploration of potential herbal medicines. Numerous compounds, both purified and crude, have been …
Number of citations: 7 oamjms.eu
T Sumaryada, AS Astarina… - Biointerface Res. Appl …, 2021 - academia.edu
Breast cancer cases continue to increase every year. One plant that potentially has the antibreast-cancer activity is soursop. Some compounds in soursop (Annona muricata Linn) have …
Number of citations: 6 www.academia.edu
DJ Robins - Natural Product Reports, 1993 - pubs.rsc.org
… 6i A minor component of this species has now been shown to be acetylanonamine (105) by comparison of its spectra with anonamine (106) and by conversion of the alcohol (106) into …
Number of citations: 15 pubs.rsc.org

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